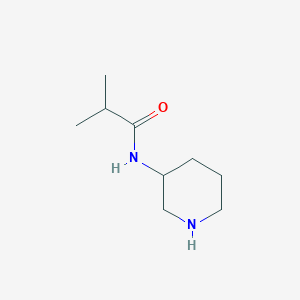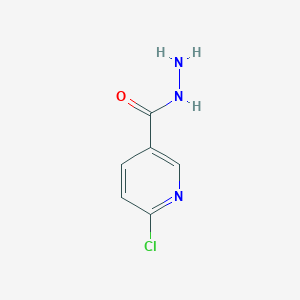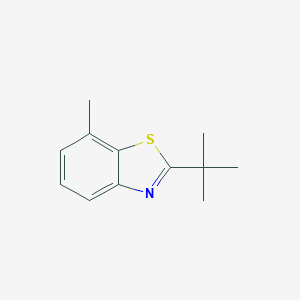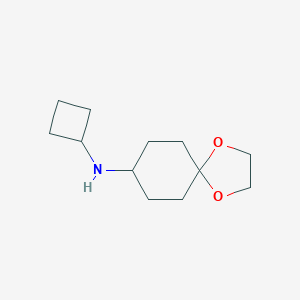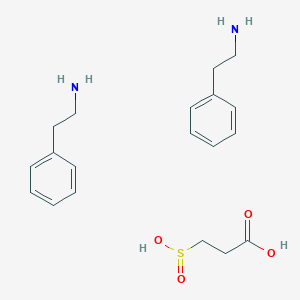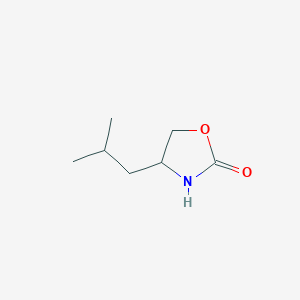![molecular formula C5H3N5O4 B060435 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid CAS No. 161155-32-4](/img/structure/B60435.png)
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, also known as NDPC, is a heterocyclic organic compound that has shown promising results in various scientific research studies. NDPC has a unique structure that makes it a potential candidate for the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Future Directions
There are several future directions for the study of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. One area of research is the development of new drugs and therapies based on the structure of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. Another area of research is the study of the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, which could lead to the development of new treatments for cancer and neurological disorders. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Synthesis Methods
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid can be synthesized through a one-pot, three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, ethyl acetoacetate, and nitroethane. The reaction is carried out in the presence of a base and a catalyst, and the product is obtained in good yield. The synthesis of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been optimized to obtain a pure product with high efficiency.
Scientific Research Applications
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been studied extensively for its potential use in various scientific research applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
161155-32-4 |
|---|---|
Product Name |
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid |
Molecular Formula |
C5H3N5O4 |
Molecular Weight |
197.11 g/mol |
IUPAC Name |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C5H3N5O4/c11-5(12)3-1-2(7-8-3)4(9-6-1)10(13)14/h(H,6,9)(H,7,8)(H,11,12) |
InChI Key |
QQBSADNKEYRGJJ-UHFFFAOYSA-N |
Isomeric SMILES |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
SMILES |
C12=C(NN=C1C(=NN2)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
synonyms |
Pyrazolo[4,3-c]pyrazole-3-carboxylic acid, 1,4-dihydro-6-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



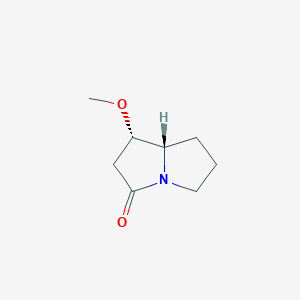
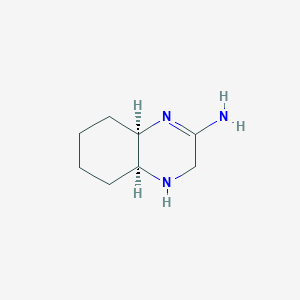

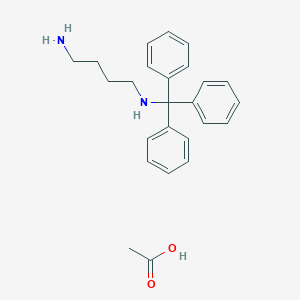

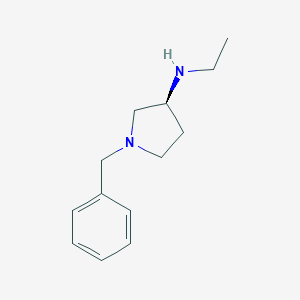
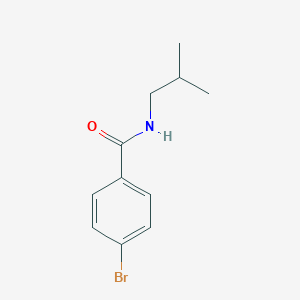
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
